Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-6-4-7(12)5-8(10(6)15-2)9(13)11(14)16-3/h4-5,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLKXFWAHXGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(C(=O)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate typically involves the esterification of 5-chloro-2-methoxy-3-methylbenzoic acid with methanol in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate involves
Biological Activity
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate, with the CAS number 94242-10-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H12Cl2O3
- Molecular Weight : 263.12 g/mol
- LogP : 2.72
- Polar Surface Area : 36 Ų
- Heavy Atoms Count : 15
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects against different cell lines and potential therapeutic applications.
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative activity. For instance, a study involving various derivatives indicated that compounds with similar structures demonstrated varying degrees of effectiveness against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing that certain substitutions on the phenyl ring enhance the activity against specific cell types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HSC-T6 | X.XX |
| Other Analog | HSC-T6 | Y.YY |
| Other Analog | A549 | Z.ZZ |
Note: Specific IC50 values need to be filled based on experimental data from relevant studies.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of halogen and methoxy groups in its structure appears to play a critical role in modulating these pathways.
Case Studies
- Study on Hepatic Stellate Cells : A study evaluated the effects of this compound on hepatic stellate cells (HSC-T6). Results indicated that the compound significantly inhibited cell proliferation after 48 hours of treatment, leading to morphological changes indicative of apoptosis.
- Comparative Analysis with Derivatives : In another research effort, various derivatives were synthesized and tested alongside this compound. The study found that modifications to the methoxy and chloro groups influenced the compounds' antiproliferative activities, suggesting avenues for further optimization in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features, molecular weights, and applications of Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate (hereafter referred to as Compound A ) with analogous compounds:
Key Differences and Implications
Halogenation Patterns: Compound A and Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate both have multiple Cl atoms but differ in substitution positions. The dichlorophenyl analog’s higher halogen density may enhance lipophilicity, favoring agrochemical applications, whereas Compound A’s methoxy and methyl groups improve solubility and modulate electronic effects .
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl’s NH₂ group facilitates peptide coupling, contrasting with Compound A’s electrophilic Cl .
Applications :
- Compound A’s balanced substituents make it versatile in synthesizing substituted benzofurans or indoles (similar to and ) .
- Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate’s sulfamoyl group enhances hydrogen-bonding capacity, favoring pharmaceutical target engagement .
Research Findings and Data
Reactivity in Heterocycle Formation
- Compound A’s chloroacetate group undergoes nucleophilic substitution with amines or thiols, enabling access to thiadiazoles or triazoles (analogous to ) .
- In contrast, Ethyl (Z)-2-chloro-2-(2-phenylhydrazinylidene)acetate forms helical chains via N–H···O hydrogen bonds, a feature absent in Compound A due to its lack of hydrazone groups .
Crystallographic and Physicochemical Properties
- Benzofuran derivatives (e.g., ) exhibit π–π stacking (Cg···Cg = 3.84 Å), while Compound A’s methyl and methoxy groups may disrupt such interactions, altering solid-state packing .
- The hydrochloride salt of Methyl 2-amino-2-(2-chlorophenyl)acetate shows higher aqueous solubility than Compound A, critical for bioavailability in drug formulations .
Q & A
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC. Ester hydrolysis dominates at pH >10.
- Thermogravimetric analysis (TGA) : Determines decomposition onset (~180°C).
- Lyophilization : Stabilizes the compound for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
